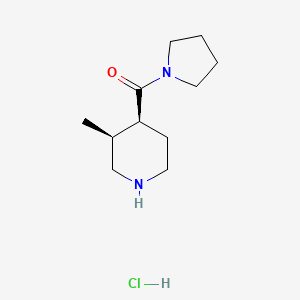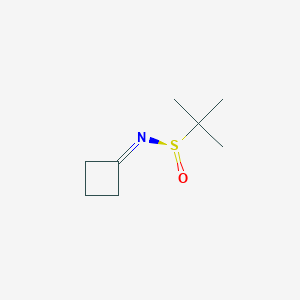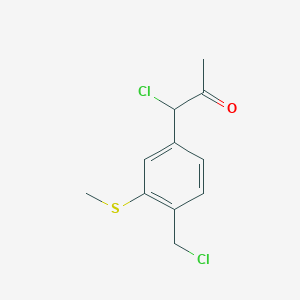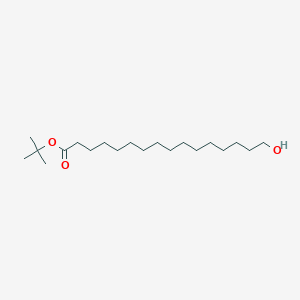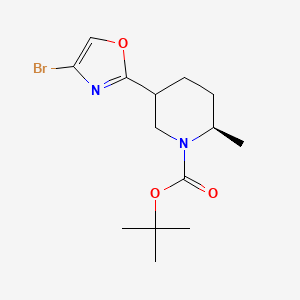
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a tert-butyl group, a bromooxazole moiety, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the piperidine ring, followed by the introduction of the bromooxazole group through a cyclization reaction involving a brominated precursor and an oxazole-forming reagent. The final step often involves esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group in the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromo group.
Wissenschaftliche Forschungsanwendungen
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism by which (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 5-Bromo-2-aryl benzimidazoles
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
What sets (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromooxazole moiety, in particular, may offer distinct advantages in terms of binding affinity and specificity in biological applications.
Eigenschaften
Molekularformel |
C14H21BrN2O3 |
|---|---|
Molekulargewicht |
345.23 g/mol |
IUPAC-Name |
tert-butyl (2R)-5-(4-bromo-1,3-oxazol-2-yl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21BrN2O3/c1-9-5-6-10(12-16-11(15)8-19-12)7-17(9)13(18)20-14(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10?/m1/s1 |
InChI-Schlüssel |
MPSOAZNIVKNATA-YHMJZVADSA-N |
Isomerische SMILES |
C[C@@H]1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
Kanonische SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)

![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)

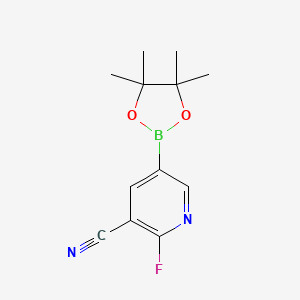
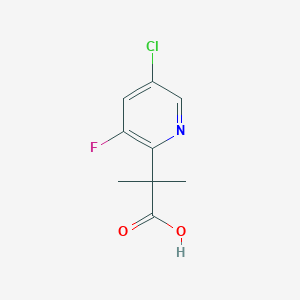

![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)


